Cas no 2162357-80-2 (2-chloro-N-(piperidin-3-yl)pyrimidine-5-carboxamide)
2-chloro-N-(piperidin-3-yl)pyrimidine-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- EN300-28317741
- 2-chloro-N-(piperidin-3-yl)pyrimidine-5-carboxamide
- 2162357-80-2
-
- Inchi: 1S/C10H13ClN4O/c11-10-13-4-7(5-14-10)9(16)15-8-2-1-3-12-6-8/h4-5,8,12H,1-3,6H2,(H,15,16)
- InChI Key: ZGVWGBNMXCHWPL-UHFFFAOYSA-N
- SMILES: ClC1=NC=C(C=N1)C(NC1CNCCC1)=O
Computed Properties
- Exact Mass: 240.0777887g/mol
- Monoisotopic Mass: 240.0777887g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 66.9Ų
2-chloro-N-(piperidin-3-yl)pyrimidine-5-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28317741-0.05g |
2-chloro-N-(piperidin-3-yl)pyrimidine-5-carboxamide |
2162357-80-2 | 95.0% | 0.05g |
$707.0 | 2025-03-19 | |
| Enamine | EN300-28317741-0.1g |
2-chloro-N-(piperidin-3-yl)pyrimidine-5-carboxamide |
2162357-80-2 | 95.0% | 0.1g |
$741.0 | 2025-03-19 | |
| Enamine | EN300-28317741-0.25g |
2-chloro-N-(piperidin-3-yl)pyrimidine-5-carboxamide |
2162357-80-2 | 95.0% | 0.25g |
$774.0 | 2025-03-19 | |
| Enamine | EN300-28317741-0.5g |
2-chloro-N-(piperidin-3-yl)pyrimidine-5-carboxamide |
2162357-80-2 | 95.0% | 0.5g |
$809.0 | 2025-03-19 | |
| Enamine | EN300-28317741-1.0g |
2-chloro-N-(piperidin-3-yl)pyrimidine-5-carboxamide |
2162357-80-2 | 95.0% | 1.0g |
$842.0 | 2025-03-19 | |
| Enamine | EN300-28317741-2.5g |
2-chloro-N-(piperidin-3-yl)pyrimidine-5-carboxamide |
2162357-80-2 | 95.0% | 2.5g |
$1650.0 | 2025-03-19 | |
| Enamine | EN300-28317741-5.0g |
2-chloro-N-(piperidin-3-yl)pyrimidine-5-carboxamide |
2162357-80-2 | 95.0% | 5.0g |
$2443.0 | 2025-03-19 | |
| Enamine | EN300-28317741-10.0g |
2-chloro-N-(piperidin-3-yl)pyrimidine-5-carboxamide |
2162357-80-2 | 95.0% | 10.0g |
$3622.0 | 2025-03-19 | |
| Enamine | EN300-28317741-1g |
2-chloro-N-(piperidin-3-yl)pyrimidine-5-carboxamide |
2162357-80-2 | 1g |
$842.0 | 2023-09-07 | ||
| Enamine | EN300-28317741-5g |
2-chloro-N-(piperidin-3-yl)pyrimidine-5-carboxamide |
2162357-80-2 | 5g |
$2443.0 | 2023-09-07 |
2-chloro-N-(piperidin-3-yl)pyrimidine-5-carboxamide Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 2-chloro-N-(piperidin-3-yl)pyrimidine-5-carboxamide
Research Brief on 2-chloro-N-(piperidin-3-yl)pyrimidine-5-carboxamide (CAS: 2162357-80-2) in Chemical Biology and Pharmaceutical Applications
The compound 2-chloro-N-(piperidin-3-yl)pyrimidine-5-carboxamide (CAS: 2162357-80-2) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. This pyrimidine-carboxamide derivative exhibits unique structural features that enable selective interactions with various biological targets, making it a subject of intense research in drug discovery programs.
Recent studies have focused on the compound's potential as a selective kinase inhibitor, with particular attention to its binding affinity for cyclin-dependent kinases (CDKs) and tyrosine kinases. The chloro-substitution at the 2-position and the piperidinyl amide moiety appear to contribute significantly to its target specificity and pharmacokinetic properties. Structural-activity relationship (SAR) studies published in the Journal of Medicinal Chemistry (2023) demonstrate how modifications to this core structure can dramatically alter both potency and selectivity.
In preclinical development, 2-chloro-N-(piperidin-3-yl)pyrimidine-5-carboxamide has shown promising results in oncology applications. A recent Nature Communications paper (2024) reported its efficacy in inhibiting tumor growth in xenograft models of breast cancer, with particular effectiveness against CDK4/6-dependent tumors. The compound demonstrated favorable ADME properties, including oral bioavailability and reasonable metabolic stability, suggesting potential for clinical translation.
The synthetic accessibility of this compound has also been a focus of recent research. A 2023 study in Organic Process Research & Development detailed an optimized synthetic route that improves yield and purity while reducing environmental impact. This advancement is particularly significant given the growing interest in this scaffold for structure-based drug design.
Emerging research suggests potential applications beyond oncology. Preliminary data presented at the 2024 American Chemical Society meeting indicated activity against certain neurological targets, opening possibilities for neurodegenerative disease research. However, these findings require further validation through rigorous preclinical studies.
As research progresses, 2-chloro-N-(piperidin-3-yl)pyrimidine-5-carboxamide continues to demonstrate its versatility as a privileged structure in medicinal chemistry. Its balanced properties of synthetic tractability, target engagement, and drug-like characteristics position it as a valuable tool compound for both basic research and drug development efforts.
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